![molecular formula C54H83F3N16O16 B8085429 Gp100 (25-33), human (TFA)](/img/structure/B8085429.png)
Gp100 (25-33), human (TFA)
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Overview
Description
Hgp100 (25-33) (TFA) is a peptide fragment derived from the human melanoma antigen gp100. This compound consists of the amino acids 25-33 of the gp100 protein and is recognized by T cells. It is a 9-amino acid epitope restricted by the H-2Db molecule and is used in various scientific research applications, particularly in immunology and cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hgp100 (25-33) (TFA) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Industrial Production Methods
Industrial production of Hgp100 (25-33) (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Hgp100 (25-33) (TFA) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues such as methionine and cysteine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents used in SPPS
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with substituted amino acids .
Scientific Research Applications
Hgp100 (25-33) (TFA) has several scientific research applications:
Immunology: Used to study T cell recognition and response, particularly in the context of melanoma.
Cancer Research: Employed in cancer immunotherapy studies to induce tumor-specific T cell responses.
Biology: Investigates the role of gp100 in melanocyte biology and melanoma progression.
Medicine: Potential applications in developing peptide-based vaccines and immunotherapies .
Mechanism of Action
Hgp100 (25-33) (TFA) exerts its effects by being presented on the surface of antigen-presenting cells (APCs) in the context of the H-2Db molecule. This presentation is recognized by specific T cell receptors (TCRs) on CD8+ T cells, leading to T cell activation and subsequent immune responses. The molecular targets involved include the gp100 antigen and the H-2Db molecule .
Comparison with Similar Compounds
Similar Compounds
Gp100 (25-33), human: Another form of the peptide without the trifluoroacetate (TFA) group.
Gp100 (25-33), mouse: A similar peptide derived from the mouse gp100 antigen
Uniqueness
Hgp100 (25-33) (TFA) is unique due to its specific sequence and the presence of the TFA group, which can influence its solubility and stability. Its recognition by T cells in the context of the H-2Db molecule makes it particularly valuable for immunological studies .
Biological Activity
Gp100 (25-33), a peptide derived from the human melanoma antigen gp100, has garnered significant attention in immunological research, particularly in the context of melanoma treatment. This peptide, specifically the sequence KVPRNQDWL , is a critical epitope recognized by CD8+ T cells and plays a vital role in eliciting immune responses against melanoma cells. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Overview of Gp100 (25-33)
Gp100 is a melanosomal differentiation antigen expressed in both normal melanocytes and melanoma cells. The specific peptide fragment (25-33) is recognized by T cells restricted by the H-2Db major histocompatibility complex (MHC) class I molecule, making it an essential target for immunotherapy strategies aimed at enhancing anti-tumor immunity.
Key Characteristics
- Sequence : KVPRNQDWL
- Molecular Weight : 1155.3 Da
- HPLC Purity : ≥ 95%
- Storage Conditions : -20°C
Gp100 (25-33) activates CD8+ T cells that can specifically recognize melanoma cells, such as B16 melanoma, while sparing normal melanocytes. This selective recognition is crucial for developing effective cancer immunotherapies.
Immunogenicity Studies
Research has shown that the human version of gp100 exhibits greater immunogenicity compared to its mouse counterpart. For instance, studies indicated that immunization with recombinant vaccinia virus encoding human gp100 led to a robust CD8+ T cell response capable of recognizing both human and mouse gp100 . The differences in immunogenicity are attributed to variations in the amino acid sequence affecting MHC class I binding affinity.
Case Studies and Research Findings
-
Tumor Immunity Induction :
- In a study involving C57BL/6 mice, vaccination with a minigene construct containing hgp100 (25-33) resulted in protective immunity against B16 melanoma. Mice receiving this construct demonstrated significant tumor rejection capabilities, emphasizing the importance of this epitope in inducing anti-tumor responses .
- Combination Therapies :
-
Adoptive Cell Transfer (ACT) :
- Research indicated that pre-treatment with hgp100 (25-33) enhanced the effectiveness of ACT using Pmel-1 TCR transgenic CD8 T cells. This approach demonstrated improved recognition and elimination of B16 melanoma cells, highlighting the potential of using hgp100 in conjunction with other immunotherapeutic strategies .
Data Table: Summary of Key Studies on Gp100 (25-33)
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H82N16O14.C2HF3O2/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53;3-2(4,5)1(6)7/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59);(H,6,7)/t30-,32-,33-,34-,35-,36-,37-,38-,42-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPYXIVBTPUCTP-CUHBSSGDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H83F3N16O16 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.